BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE
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Overview
Description
BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE is a complex organic compound that belongs to the class of quinoline derivatives These compounds are known for their diverse biological activities and are widely used in pharmaceutical research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification methods, such as high-performance liquid chromatography (HPLC), can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups in the molecule are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline moiety in the compound can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the bromophenyl group may enhance the compound’s binding affinity to certain proteins, thereby modulating their activity .
Comparison with Similar Compounds
Similar Compounds
- (E)-3-(Benzylidene)-2-(3-nitrophenyl)-2,3-dihydro-1-(phenylsulfonyl)-quinolin-4-(1H)-one (NFQ)
- (E)-3-(Benzylidene)-2-(4-bromophenyl)-2,3-dihydro-1-(phenylsulfonyl)quinolin-4-(1H)-one (BFQ)
Uniqueness
BUTYL 4-[2-(4-BROMOPHENYL)QUINOLINE-4-AMIDO]BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butyl ester group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake compared to similar compounds.
Properties
Molecular Formula |
C27H23BrN2O3 |
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Molecular Weight |
503.4 g/mol |
IUPAC Name |
butyl 4-[[2-(4-bromophenyl)quinoline-4-carbonyl]amino]benzoate |
InChI |
InChI=1S/C27H23BrN2O3/c1-2-3-16-33-27(32)19-10-14-21(15-11-19)29-26(31)23-17-25(18-8-12-20(28)13-9-18)30-24-7-5-4-6-22(23)24/h4-15,17H,2-3,16H2,1H3,(H,29,31) |
InChI Key |
XZSFSEKJUPCMPC-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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